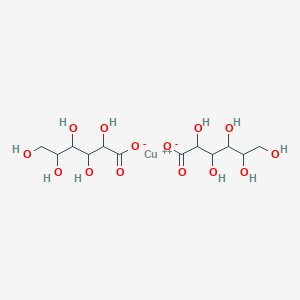

Copper D-gluconate

Description

Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color. It is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate. According to the good manufacturing or feeding practice by the FDA, copper gluconate is used as a nutrient or dietary supplement and is generally recognized as safe for use at a level not exceeding 0.005 percent.

Copper Gluconate is the orally bioavailable copper salt of D-gluconic acid. In addition to its roles as an enzyme cofactor for cytochrome C oxidase and superoxide dismutase, copper forms complexes with the thiocarbamate disulfiram (DSF) forming DSF-copper complexes, which enhances the DSF-mediated inhibition of the 26S proteasome; proteasome inhibition may result in inhibition of cellular protein degradation, cessation of cell cycle progression, inhibition of cellular proliferation, and the induction of apoptosis in susceptible tumor cell populations.

Copper gluconate is the copper salt of D-gluconic acid. It is used in dietary supplements and to treat conditions such as acne vulgaris, common cold, hypertension, premature labor, Leishmaniasis, visceral postoperative complications. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L286)

Derivatives of gluconic acid (the structural formula HOCH2(CHOH)4COOH), including its salts and esters.

See also: Copper (has active moiety); Cupric Cation (has active moiety) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCCJIRFHNWBP-IYEMJOQQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CuO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035960 |

Source

|

| Record name | Copper gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-09-3 |

Source

|

| Record name | Bis(D-gluconato-κO1,κO2)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper gluconate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Copper gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPPER GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mechanism of action of copper d-gluconate in cellular models

An In-Depth Technical Guide to the Cellular Mechanism of Action of Copper D-Gluconate

Introduction: The Dichotomy of an Essential Metal

Copper is an indispensable trace element, a tightly regulated cofactor essential for the function of numerous cuproenzymes that govern fundamental biological processes, from cellular respiration (cytochrome c oxidase) to antioxidant defense (superoxide dismutase) and connective tissue formation (lysyl oxidase).[1][2][3] However, this redox-active metal operates on a knife's edge; the very properties that make it an ideal catalytic cofactor also empower it to become a potent cellular toxin when its homeostasis is disrupted.[4] An excess of intracellular copper can catalyze the production of highly damaging reactive oxygen species (ROS), inhibit critical enzymes, and ultimately trigger cellular demise.[4][5][6]

This compound, the salt of D-gluconic acid, is an orally bioavailable and well-absorbed form of copper, making it a common choice for dietary supplementation and a valuable tool for investigating the cellular impacts of this metal in research settings.[1][3][7] Understanding its mechanism of action is not merely an academic exercise. With elevated copper levels observed in various tumor tissues, researchers are increasingly exploring the modulation of intracellular copper as a therapeutic strategy against cancer.[4][8][9]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the cellular and molecular mechanisms of action of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in causality, explaining the rationale behind experimental choices and elucidating the intricate pathways through which copper exerts its profound biological effects.

Part 1: Cellular Entry and the Management of a Reactive Ion

The journey of copper into the cell is the critical first step that dictates its biological impact. The cell employs a sophisticated network of transporters and chaperones to meticulously control copper uptake and prevent the accumulation of free, reactive ions.

Cellular Uptake: The Ctr1 Gateway

The primary route for copper entry into mammalian cells is the high-affinity copper transporter 1 (Ctr1).[10][11] this compound, in the extracellular environment, exists predominantly in its oxidized cupric state (Cu²⁺). Before transport via Ctr1, it must be reduced to its cuprous state (Cu⁺) by cell-surface reductases. Once reduced, Cu⁺ is passed through the trimeric Ctr1 channel into the cytoplasm.[11] The expression and localization of Ctr1 are themselves regulated by intracellular copper levels; high concentrations can trigger the internalization and degradation of the transporter, serving as a key negative feedback mechanism to prevent copper overload.[4]

Intracellular Trafficking: The Chaperone Network

Upon entering the cytoplasm, Cu⁺ is immediately sequestered by a network of specialized copper chaperones. This is a crucial self-validating system to prevent toxicity; free copper could otherwise engage in deleterious redox cycling. These chaperones bind Cu⁺ with high affinity and deliver it to specific intracellular destinations. For example, the chaperone Atox1 transports copper to the trans-Golgi network for incorporation into cuproenzymes destined for secretion, while the CCS (Copper Chaperone for Superoxide Dismutase) delivers it to SOD1 in the cytoplasm.[11]

This tightly controlled trafficking system underscores a critical experimental consideration: the observed cellular effects of this compound are not simply the result of a random flood of copper ions, but rather the consequence of overwhelming this homeostatic machinery, leading to off-pathway reactions and the engagement of stress-response and cell death pathways.

Caption: Cellular uptake and trafficking of copper.

Part 2: The Core Mechanisms of Copper-Induced Cytotoxicity

When the intracellular concentration of copper delivered by this compound surpasses the buffering capacity of the homeostatic machinery, it triggers a cascade of cytotoxic events. These mechanisms are not mutually exclusive and often operate in concert to drive the cell towards its demise.

Induction of Lethal Oxidative Stress

The most widely recognized mechanism of copper toxicity is its ability to catalyze the formation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions.[4][12] In these reactions, cuprous ions (Cu⁺) react with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

This surge in ROS creates a state of severe oxidative stress, leading to widespread, indiscriminate damage to cellular macromolecules.[13] Lipids undergo peroxidation, compromising membrane integrity; proteins are oxidized, leading to loss of function and aggregation; and DNA suffers oxidative lesions, resulting in mutations and strand breaks.[12][14] This ROS-mediated damage is a primary initiator of downstream cell death pathways.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading damaged or unneeded proteins, playing a vital role in cell cycle regulation, signal transduction, and maintaining protein quality control.[15][16] Several studies have demonstrated that copper complexes are potent inhibitors of the 26S proteasome, a key component of the UPS.[1] This inhibition is often enhanced when copper is complexed with certain ligands, such as the repurposed drug disulfiram, which is sometimes co-administered with copper gluconate in clinical trials.[17]

The mechanism involves copper binding to critical sites on the proteasome, particularly its 19S regulatory particle, inhibiting its deubiquitinase activity.[18] This leads to the accumulation of poly-ubiquitinated proteins, triggering the unfolded protein response (UPR) and inducing profound proteotoxic stress, which ultimately culminates in apoptosis.

Sources

- 1. Facebook [cancer.gov]

- 2. Copper Gluconate for Immunity and Cellular Defense [ergoyoung.com]

- 3. naere.co.uk [naere.co.uk]

- 4. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. The effect of copper on red cell enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of copper in tumour angiogenesis-clinical implications - ProQuest [proquest.com]

- 10. droracle.ai [droracle.ai]

- 11. How Copper Traverses Cellular Membranes Through the Mammalian Copper Transporter 1, Ctr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper oxide nanoparticles: In vitro and in vivo toxicity, mechanisms of action and factors influencing their toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Phase 1 dose-escalation study of disulfiram and copper gluconate in patients with advanced solid tumors involving the liver using S-glutathionylation as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]

biological role of copper d-gluconate in enzymatic reactions

An In-depth Technical Guide to the Biological Role of Copper D-Gluconate in Enzymatic Reactions

Introduction: The Duality of an Essential Trace Metal

Copper is an indispensable trace element, fundamental to the health of nearly all living organisms.[1] Its significance lies in its versatile redox chemistry, easily cycling between the cuprous (Cu¹⁺) and cupric (Cu²⁺) oxidation states.[2][3] This property makes it an ideal catalytic cofactor for a vast array of enzymes, collectively known as cuproenzymes, which govern critical biological processes ranging from cellular respiration to antioxidant defense and neurotransmitter synthesis.[2][4] However, this same redox activity renders free copper potentially toxic, capable of generating reactive oxygen species (ROS) that can damage cellular components.[2][5] Consequently, organisms have evolved sophisticated homeostatic mechanisms to manage copper uptake, trafficking, and excretion, ensuring its availability to enzymes while preventing toxicity.[1][6]

In research and clinical applications, the delivery of copper in a bioavailable and stable form is paramount. This compound, the salt of copper with D-gluconic acid, serves this purpose effectively. The gluconate chelate enhances copper's solubility and absorption in the gastrointestinal tract, providing a reliable method for delivering this essential cofactor for enzymatic reconstitution and study.[7][8][9] This guide provides a detailed exploration of copper's central role as an enzymatic cofactor, the utility of this compound, and the methodologies employed to investigate these vital biocatalysts.

The Catalytic Core: Copper's Function in Enzyme Active Sites

The catalytic prowess of copper arises from its ability to act as a Lewis acid and participate in one-electron transfer reactions.[3][10] This allows cuproenzymes to catalyze a diverse range of reactions, primarily oxidations and reductions.[10] Copper is incorporated into enzyme active sites where it is coordinated by amino acid residues—typically histidine, cysteine, methionine, or glutamate—which fine-tune its redox potential for specific catalytic tasks.[10]

Cellular copper is meticulously managed by a network of transporters and chaperone proteins. Upon entering a cell, primarily via the copper transporter 1 (CTR1), copper is immediately bound by chaperones like ATOX1, CCS, and COX17.[6][11] These chaperones prevent free copper from engaging in deleterious off-pathway reactions and deliver it specifically to target cuproenzymes in different cellular compartments, such as the trans-Golgi network, cytoplasm, and mitochondria.[2][6]

Key Classes of Copper-Dependent Enzymes (Cuproenzymes)

Cuproenzymes are integral to numerous metabolic pathways. Below is a summary of key enzymes, highlighting the critical role of their copper cofactors.

| Enzyme | Function | Subcellular Location | Clinical Significance |

| Cytochrome c Oxidase (Complex IV) | Terminal enzyme of the mitochondrial electron transport chain; reduces O₂ to H₂O to generate ATP.[1][12] | Inner Mitochondrial Membrane | Essential for aerobic respiration. Dysfunction is linked to myopathies and neurodegenerative disorders.[13] |

| Superoxide Dismutase 1 (Cu,Zn-SOD) | Antioxidant defense; catalyzes the dismutation of superoxide radicals (O₂⁻) into O₂ and H₂O₂.[1][14] | Cytosol, Nucleus, Mitochondria | Protects against oxidative stress. Mutations are associated with Amyotrophic Lateral Sclerosis (ALS).[5] |

| Lysyl Oxidase (LOX) | Cross-linking of collagen and elastin, essential for connective tissue strength and elasticity.[1][7][14] | Extracellular Matrix | Crucial for the integrity of skin, bones, and blood vessels.[7][8] Deficiency leads to connective tissue disorders.[2] |

| Dopamine β-Hydroxylase (DBH) | Converts dopamine to norepinephrine, a key step in catecholamine neurotransmitter synthesis.[1][15] | Synaptic Vesicles | Essential for nervous system function.[4] |

| Tyrosinase | Catalyzes the production of melanin and other pigments from tyrosine.[1][16] | Melanosomes | Central to pigmentation. Defects cause albinism. |

| Ceruloplasmin (Ferroxidase I) | Multi-copper oxidase in plasma; essential for iron metabolism by oxidizing Fe²⁺ to Fe³⁺ for transport by transferrin.[1] | Plasma | Links copper and iron homeostasis.[4][17] Deficiency can lead to iron accumulation in tissues. |

| Peptidylglycine α-amidating Monooxygenase (PAM) | Involved in the maturation of neuropeptides by catalyzing the C-terminal amidation.[1][18] | Trans-Golgi Network | Critical for the bioactivity of many peptide hormones and neurotransmitters. |

Visualizing Copper's Role in Enzymatic Reactions

The Catalytic Cycle of Cu,Zn-Superoxide Dismutase (SOD1)

The SOD1 enzyme provides a classic example of copper's redox cycling in catalysis. The reaction proceeds in a two-step "ping-pong" mechanism where the copper center is alternately reduced and oxidized.

Caption: Catalytic cycle of Cu,Zn-SOD1.

Methodologies for the Study of Cuproenzymes

Investigating the function and mechanism of copper-dependent enzymes requires a multi-faceted approach. The choice of methodology is dictated by the specific research question, whether it's confirming copper dependence, elucidating a catalytic mechanism, or screening for inhibitors.

Experimental Workflow: Characterizing a Putative Cuproenzyme

The following workflow outlines a logical progression for characterizing a novel enzyme suspected to be copper-dependent. The causality behind this workflow is to move from broad, correlational evidence (bioinformatics, metal analysis) to direct, functional proof (activity assays with and without copper).

Caption: Logical workflow for cuproenzyme characterization.

Detailed Protocol: In Vitro Activity Assay for Superoxide Dismutase (SOD1)

This protocol describes a common indirect assay for SOD activity using the inhibition of nitroblue tetrazolium (NBT) reduction. This method is self-validating through the use of controls that demonstrate the superoxide-dependent nature of the reaction and its enzymatic inhibition.

Principle: Superoxide radicals (O₂⁻), generated by a xanthine/xanthine oxidase system, reduce NBT to formazan, a blue-colored product. SOD competes for these superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA.

-

Nitroblue tetrazolium (NBT) solution (1.5 mM).

-

Xanthine solution (10 mM).

-

Xanthine Oxidase (XO) solution (0.1 Units/mL). Prepare fresh.

-

Purified SOD1 enzyme standard and experimental samples.

-

This compound solution (1 mM) for reconstitution studies.

-

96-well microplate and plate reader (560 nm).

Methodology:

-

Assay Preparation:

-

In a 96-well plate, prepare reaction mixtures in triplicate for each sample and control.

-

Rationale: Triplicates ensure the precision and reproducibility of the results.

-

Control Wells:

-

Blank (No XO): 100 µL Buffer, 20 µL Xanthine, 20 µL NBT. (To zero the spectrophotometer).

-

Maximum Reaction (No SOD): 80 µL Buffer, 20 µL Xanthine, 20 µL NBT.

-

Rationale: This control establishes the 100% reaction rate in the absence of any SOD activity.

-

-

Sample Wells: Add varying concentrations of the SOD standard or experimental sample (e.g., 20 µL) to wells. Adjust buffer volume to bring the total volume to 120 µL before adding XO.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to all wells except the blank.

-

Rationale: XO catalyzes the oxidation of xanthine, which produces the superoxide radicals necessary for the NBT reduction. Adding it last synchronizes the start of the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 20 minutes, protected from light.

-

Rationale: Formazan is light-sensitive. A fixed incubation time ensures the reaction proceeds sufficiently for accurate measurement.

-

Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each sample using the formula: % Inhibition = [(Abs_Max_Reaction - Abs_Sample) / Abs_Max_Reaction] * 100

-

Define one unit of SOD activity as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

Plot a standard curve of % Inhibition versus SOD units using the SOD standard. Use this curve to determine the activity in experimental samples.

-

-

Self-Validation and Copper Dependence (Optional):

-

To confirm the activity is copper-dependent, first prepare an apo-enzyme by dialysis against a strong chelator (e.g., EDTA).

-

Run the assay with the apo-enzyme, which should show significantly reduced activity.

-

Reconstitute the apo-enzyme by incubating it with a molar excess of this compound, followed by dialysis to remove unbound copper.

-

Assay the reconstituted enzyme. A restoration of activity confirms that copper is the essential cofactor.

-

Rationale: This apo-reconstitution cycle provides definitive proof of the enzyme's identity as a cuproenzyme.

-

Relevance in Drug Development

The critical role of copper in pathophysiology makes cuproenzymes attractive targets for drug development.[19][20]

-

Cancer Therapy: Many tumors exhibit elevated copper levels, which are linked to angiogenesis and proliferation.[20] This has led to the development of copper chelators as anti-cancer agents.[21][22] Furthermore, some compounds, like disulfiram, require complexation with copper to exert their anti-tumor effects, such as inhibiting the proteasome.[23]

-

Neurodegenerative Diseases: Copper dysregulation is implicated in neurodegenerative disorders like Alzheimer's and Wilson's disease.[5][19] Therapeutic strategies include using copper complexes to modulate copper homeostasis in the brain or chelation therapy to remove excess copper.[3][22]

-

Anti-inflammatory and Antimicrobial Agents: Copper complexes have demonstrated anti-inflammatory, antibacterial, and antiviral properties, presenting potential therapeutic avenues for various diseases.[19]

Conclusion

Copper, facilitated by delivery vehicles like D-gluconate, is far more than a simple trace mineral; it is a powerful catalytic center that drives a multitude of essential enzymatic reactions. Its ability to cycle between oxidation states allows it to participate in the precise chemical transformations that sustain life, from generating cellular energy in cytochrome c oxidase to defending against oxidative damage via superoxide dismutase. Understanding the intricate mechanisms of copper homeostasis and the function of cuproenzymes is not only fundamental to biochemistry but also opens new frontiers for therapeutic intervention in a wide range of human diseases. For researchers and drug developers, the study of these elegant biological catalysts remains a field rich with opportunity and discovery.

References

- Copper and Its Complexes in Medicine: A Biochemical Approach - PMC. PubMed Central.

- Copper homeostasis and cuproptosis in health and disease - PMC. PubMed Central.

- Medicinal applications of copper and its complexes- a review. (2024-07-21).

- Potential of Copper and Copper Compounds for Anticancer Applications. MDPI.

- Copper homeostasis and cuproptosis in health and disease. ResearchGate.

- The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. ResearchGate. (2025-12-11).

- The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. ResearchGate. (2025-12-11).

- Copper in biology. Wikipedia.

- Trace elements in human physiology and pathology. Copper - PMC. PubMed Central.

- Copper Complexes as Therapeutic Agents. PubMed. (2011-12-20).

- Copper homeostasis and cuproptosis in health and disease. PubMed. (2024-09-17).

- What role does copper play in enzymatic systems?. Typology. (2022-07-19).

- summarizes the major copper dependent enzymes, their functions and clinical significance in the mammalian body. ResearchGate.

- Biochemical pathways of copper complexes: progress over the past 5 years. PubMed. (2021-01-21).

- The mechanism of copper homeostasis and its role in disease. ResearchGate.

- Copper's Role - Growth & Development. OMEX Canada. (2023-11-19).

- Natural Copper Gluconate (Copper): The Catalyst for Energy and Elastic. NÆRE.

-

Important Copper-dependent Enzymes[6]. | Download Scientific Diagram. ResearchGate. Available at:

- The molecular mechanisms of copper metabolism and its roles in human diseases.

- Copper Gluconate 2025: Benefits, Uses & Why It's Essential for Your Health.

- Copper-dependent Enzymes and basic properties. ResearchGate.

- Copper-dependent enzyme cofactor activity (null). Gosset.

- Chapter 3: The Role of Copper in Biocatalysis. Books. (2024-12-20).

- CV 247 is under investigation and its safety and efficacy have not yet been demonstrated COPPER GLUCONATE Introduction Copper (C. Ivy Medical Chemicals Plc.

- Physiological Role of Copper - Copper in Drinking Water. NCBI Bookshelf.

- What is the absorption rate of copper gluconate (copper supplement)?. Dr.Oracle. (2025-09-11).

- What is the absorption rate of copper gluconate (copper gluconate) in the gastrointestinal (GI) tract?. Dr.Oracle. (2025-09-13).

- copper gluconate. My Cancer Genome.

- Copper Gluconate for Immunity and Cellular Defense. ErgoYoung. (2025-12-15).

- Copper(II) D-gluconate. Chem-Impex.

- Introduction to Metals in Biology 2018: Copper homeostasis and utilization in redox enzymes - PMC. NIH.

- Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14. PubChem.

- Metalloenzyme Design and Engineering through Strategic Modifications of Native Protein Scaffolds - PMC. PubMed Central.

- Copper. Linus Pauling Institute | Oregon State University.

- Copper-Dependent Enzyme Catalyzes Unprecedented Reactions. Department of Chemistry - Mellon College of Science. (2025-02-25).

- Computational Understanding of the Selectivities in Metalloenzymes - PMC.

- Combining experimental and theoretical methods to learn about the reactivity of gas-processing metalloenzymes. ResearchGate. (2025-08-09).

- Future Directions in Metalloprotein and Metalloenzyme Research. University at Albany.

- Quantum Chemical Studies of Mechanisms for Metalloenzymes. ACS Publications.

Sources

- 1. Copper in biology - Wikipedia [en.wikipedia.org]

- 2. Trace elements in human physiology and pathology. Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper complexes as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper homeostasis and cuproptosis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. naere.co.uk [naere.co.uk]

- 8. healthyhey.com [healthyhey.com]

- 9. chemimpex.com [chemimpex.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Copper | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. Introduction to Metals in Biology 2018: Copper homeostasis and utilization in redox enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. us.typology.com [us.typology.com]

- 15. gosset.ai [gosset.ai]

- 16. researchgate.net [researchgate.net]

- 17. omexcanada.com [omexcanada.com]

- 18. ivymedical.hu [ivymedical.hu]

- 19. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14 | CID 10692 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Metabolic Fate of Copper D-Gluconate

Foreword

Copper, an essential trace element, is a critical cofactor for a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. Its delivery to and transport within cells are tightly regulated processes to ensure sufficient supply while preventing toxicity. Copper D-gluconate is a widely utilized supplement to address copper deficiency, making a thorough understanding of its cellular journey paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the cellular uptake and subsequent metabolic fate of this compound, grounded in current scientific understanding and supplemented with field-proven experimental methodologies.

The Gateway to the Cell: Unraveling the Uptake of this compound

The journey of copper from this compound into the cell is a multi-step process initiated at the cell surface. While this compound is a salt of D-gluconic acid and cupric (Cu²⁺) copper, the primary high-affinity copper uptake transporter in mammalian cells, Copper Transporter 1 (CTR1), specifically transports cuprous (Cu⁺) copper. This necessitates a reduction step prior to transport.

The Obligatory Reduction of Cu²⁺

Before entering the cell via CTR1, the cupric copper (Cu²⁺) from this compound must be reduced to its cuprous (Cu⁺) state. This critical step is primarily mediated by members of the six-transmembrane epithelial antigen of the prostate (STEAP) family of metalloreductases, such as STEAP2, STEAP3, and STEAP4, which are present on the cell surface.[1][2] These enzymes utilize intracellular reducing equivalents, such as NADPH, to facilitate the reduction of extracellular Cu²⁺.

The Central Role of Copper Transporter 1 (CTR1)

Once reduced to Cu⁺, the copper ion is transported across the plasma membrane by CTR1. CTR1 is a homotrimeric integral membrane protein that forms a central pore through which Cu⁺ ions pass.[3] The expression and activity of CTR1 are key determinants of cellular copper uptake. Studies have shown that the uptake of copper via CTR1 is a saturable process, indicating a finite number of transporters on the cell surface.

The D-gluconate moiety of the copper salt is not co-transported with the copper ion. Instead, it is believed to dissociate from the copper at the cell surface, with the gluconate being potentially metabolized separately.

Intracellular Choreography: The Trafficking and Metabolic Fate of Copper

Upon entering the cytosol, copper is not left to freely diffuse, as "free" copper can participate in deleterious Fenton-like reactions, leading to oxidative stress. Instead, it is immediately sequestered and escorted by a network of specialized copper chaperones.

The Copper Chaperones: A Network of Intracellular Escorts

These chaperones bind Cu⁺ with high affinity and deliver it to specific intracellular destinations. The key players in this intricate dance include:

-

Atox1 (Antioxidant 1 Copper Chaperone): Atox1 shuttles Cu⁺ from the intracellular domain of CTR1 to the secretory pathway, specifically to the copper-transporting P-type ATPases, ATP7A and ATP7B, located in the trans-Golgi network (TGN).[3]

-

CCS (Copper Chaperone for Superoxide Dismutase): CCS acquires Cu⁺ and delivers it to superoxide dismutase 1 (SOD1), a critical antioxidant enzyme in the cytoplasm and mitochondrial intermembrane space.[3]

-

Cox17 (Cytochrome c oxidase copper chaperone): Cox17 is involved in the delivery of copper to the mitochondria for incorporation into cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain.

The Role of ATP7A and ATP7B in Copper Homeostasis

ATP7A and ATP7B are vital for maintaining cellular copper balance. They have a dual role:

-

Loading of Cuproenzymes: Within the TGN, they load copper onto newly synthesized cuproenzymes destined for secretion or insertion into cellular membranes.[1][4]

-

Copper Efflux: When intracellular copper levels are elevated, ATP7A and ATP7B traffic from the TGN to the plasma membrane (in the case of ATP7A) or apical membrane in polarized cells (in the case of ATP7B) to pump excess copper out of the cell.[1][4] This trafficking is a key regulatory mechanism to prevent copper toxicity.

The Metabolic Fate of D-Gluconate

D-gluconic acid, the anionic component of this compound, is a metabolite of glucose. Once dissociated from copper, it can enter cellular metabolism. In mammalian cells, gluconate can be phosphorylated by gluconate kinase to produce 6-phosphogluconate.[5] 6-phosphogluconate is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.

Visualizing the Journey: Pathways and Workflows

To provide a clearer understanding of these complex processes, the following diagrams illustrate the key pathways and a representative experimental workflow.

Caption: Cellular uptake and metabolic fate of this compound.

Caption: Experimental workflow for quantifying intracellular copper by ICP-MS.

Quantitative Insights: Bioavailability and Uptake Kinetics

The bioavailability of copper can vary depending on its chemical form. While specific kinetic data for this compound is not extensively published, studies comparing different copper salts provide valuable context.

| Copper Salt | Relative Bioavailability | Key Considerations |

| Copper Sulfate | Baseline for comparison | Highly soluble, but can interact with other dietary components. |

| Copper Glycinate | Often reported to have higher bioavailability than copper sulfate.[2][6] | Chelated form may protect copper from inhibitors in the gut.[7] |

| Copper Proteinate | Generally considered to have good bioavailability. | The protein component may facilitate absorption. |

| This compound | Considered to be orally bioavailable. [8] | The organic nature of gluconate may enhance absorption compared to inorganic salts. |

Note: Bioavailability can be influenced by various factors including diet, individual health status, and the presence of other minerals like zinc.

Field-Proven Methodologies: Experimental Protocols

To investigate the cellular uptake and metabolic fate of this compound, a combination of robust experimental techniques is required. The following protocols provide a framework for conducting such studies.

Protocol 1: Quantification of Intracellular Copper using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Causality Behind Experimental Choices: ICP-MS is the gold standard for elemental analysis due to its high sensitivity and specificity, allowing for precise quantification of total intracellular copper. The use of nitric acid for cell lysis and digestion ensures the complete breakdown of the cellular matrix and solubilization of all copper for accurate measurement. Normalization to cell number or total protein content is crucial for comparing copper levels across different experimental conditions.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Caco-2 for intestinal absorption studies) in 6-well plates and grow to 80-90% confluency.

-

Incubate cells with varying concentrations of this compound for desired time points. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Aspirate the treatment medium and wash the cells three times with 1 mL of ice-cold PBS containing 1 mM EDTA to chelate and remove any surface-bound copper.

-

Harvest the cells by scraping in 1 mL of PBS-EDTA and transfer to a microcentrifuge tube.

-

-

Cell Counting and Lysis:

-

Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).

-

Pellet the remaining cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Carefully remove the supernatant and add 100 µL of concentrated nitric acid (trace metal grade) to the cell pellet to lyse the cells.

-

-

Sample Digestion:

-

Incubate the samples at 65°C for at least 1 hour or until the pellet is completely dissolved. For more robust digestion, a microwave digestion system can be used following the manufacturer's protocol.

-

-

ICP-MS Analysis:

-

Dilute the digested samples with ultrapure water to a final nitric acid concentration of 2%.

-

Prepare a series of copper standards in 2% nitric acid for calibration.

-

Analyze the samples and standards using an ICP-MS instrument to determine the copper concentration.

-

-

Data Analysis:

-

Calculate the total mass of copper in each sample using the calibration curve.

-

Normalize the copper mass to the cell number or total protein concentration to obtain the intracellular copper concentration (e.g., in µg/10⁶ cells).

-

Protocol 2: Validation of CTR1's Role in this compound Uptake using siRNA Knockdown

Causality Behind Experimental Choices: siRNA-mediated gene silencing is a powerful tool to specifically downregulate the expression of a target protein, in this case, CTR1. By comparing copper uptake in cells with normal CTR1 expression to those with silenced CTR1, we can directly assess the contribution of this transporter to the uptake of copper from this compound. The use of a non-targeting (scrambled) siRNA control is essential to ensure that the observed effects are specific to CTR1 knockdown and not due to off-target effects of the transfection process.

Step-by-Step Methodology:

-

siRNA Transfection:

-

Seed cells in 6-well plates to be 50-60% confluent on the day of transfection.

-

Prepare three sets of transfections:

-

CTR1-specific siRNA

-

Non-targeting (scrambled) siRNA control

-

Transfection reagent only (mock) control

-

-

Follow a standard siRNA transfection protocol using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX). Briefly, dilute the siRNA and the transfection reagent in serum-free medium, combine, incubate to allow complex formation, and then add to the cells.

-

Incubate the cells for 48-72 hours to allow for knockdown of CTR1 protein.

-

-

Validation of Knockdown (Western Blot):

-

After the incubation period, lyse a subset of cells from each condition and determine the protein concentration.

-

Perform Western blotting using a primary antibody specific for CTR1 to confirm successful knockdown. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Copper Uptake Assay:

-

In a parallel set of transfected plates, perform a copper uptake assay as described in Protocol 1 (using a single concentration and time point of this compound).

-

Quantify the intracellular copper concentration for each condition (CTR1 siRNA, scrambled siRNA, and mock).

-

-

Data Analysis:

-

Compare the intracellular copper levels between the different transfection conditions. A significant reduction in copper uptake in the CTR1 siRNA-treated cells compared to the controls would validate the essential role of CTR1 in the uptake of copper from this compound.

-

Protocol 3: Visualization of ATP7A Trafficking in Response to Copper Overload

Causality Behind Experimental Choices: Immunofluorescence microscopy allows for the direct visualization of the subcellular localization of proteins. By treating cells with a high concentration of this compound, we can induce the trafficking of ATP7A from the TGN to the cell periphery. Using an antibody specific to ATP7A and a fluorescently labeled secondary antibody, we can track this movement, providing a qualitative assessment of the cellular response to copper overload. Co-staining with a TGN marker (e.g., TGN46) helps to confirm the initial localization of ATP7A.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with a high concentration of this compound (e.g., 200 µM) for 2-3 hours to induce ATP7A trafficking. Include an untreated control.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against ATP7A (and a TGN marker if desired) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Analysis:

-

In control cells, ATP7A should exhibit a perinuclear, Golgi-like staining pattern.

-

In copper-treated cells, a more diffuse, punctate staining throughout the cytoplasm and near the plasma membrane should be observed, indicative of its trafficking to export copper.

-

Conclusion

The cellular uptake and metabolic fate of this compound are governed by a sophisticated and tightly regulated network of transporters, chaperones, and enzymes. From its initial reduction at the cell surface to its delivery to essential cuproenzymes and its regulated efflux to prevent toxicity, the journey of copper is a testament to the intricate mechanisms that maintain cellular homeostasis. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect these pathways and to evaluate the efficacy and safety of copper-containing compounds in various biological systems. A deeper understanding of these fundamental processes is not only crucial for advancing our knowledge of cellular metabolism but also for the development of novel therapeutic strategies for a range of human diseases.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for Gluconic acid (HMDB0000625). Retrieved from [Link]

- Puig, S., & Thiele, D. J. (2002). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 277(26), 23749–23756.

-

My Cancer Genome. (n.d.). copper gluconate. Retrieved from [Link]

- Deters, E. L., Hansen, S. L., & Spears, J. W. (2024). Determination of relative bioavailability of copper from copper glycinate in growing beef steers. Journal of Animal Science, 102, skae234.

- Song, M. O., & Sun, H. (2012). Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1). Metallomics, 4(5), 468–474.

- Hansen, S. L., Schlegel, P., Legleiter, L. R., Lloyd, K. E., & Spears, J. W. (2008). Bioavailability of copper from copper sulfate, copper citrate and a copper-lysine complex in beef cattle. Animal Feed Science and Technology, 145(1-4), 247–258.

- Fu, H., Li, H., Liu, Y., Zhang, Y., Li, X., Liu, J., & Li, H. (2023). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. Journal of Inorganic Biochemistry, 246, 112299.

- Deters, E. L., & Hansen, S. L. (2021). Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist diet. Journal of Animal Science, 99(Supplement_3), 353–354.

- Stetten, M. R., & Stetten, D. (1956). The metabolism of gluconic acid. Journal of Biological Chemistry, 222(2), 587–599.

- Lee, J., Petris, M. J., & Thiele, D. J. (2002). Copper Transport Activity of Yeast Ctr1 Is Down-regulated via Its C Terminus in Response to Excess Copper. Journal of Biological Chemistry, 277(6), 4380–4387.

- Song, M. O., Li, J., & Sun, H. (2012). Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1). HKU Scholars Hub.

- Ma, Y., Zhang, Y., Zhang, Y., Li, J., Cai, Z., & Zhang, F. (2021). Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs. Journal of Animal Science and Biotechnology, 12(1), 81.

-

Reddit. (2016). Copper Bioavailability: Citrate vs Glycinate? Retrieved from [Link]

- de Matos, M. R. A., Tacias-Pascacio, V. G., & Fernandez-Lafuente, R. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology, 10(16), 5356–5384.

- Öhrvik, H., & Thiele, D. J. (2015). The mechanism of copper uptake mediated by human CTR1 - A mutational analysis. Journal of Biological Chemistry, 290(1), 257–268.

- Singleton, W., McInnes, K. T., Cater, M., & La Fontaine, S. (2010). Immunofluorescence analysis of ATP7A and ATP7B trafficking in GSH-depleted cells.

- La Fontaine, S., & Mercer, J. F. (1996). Immunocytochemical localization of the Menkes copper transport protein (ATP7A) to the trans-Golgi network. Human Molecular Genetics, 5(9), 1293–1299.

-

Graphviz. (n.d.). Examples. Retrieved from [Link]

- Holder, L. B., & Cook, D. J. (2004). Application of Graph-based Data Mining to Metabolic Pathways.

- Weber, M. D., & Breitenbach, T. (2019). Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure. Methods in Molecular Biology, 1946, 195–205.

- Ruiz, L. M., Jensen, E. L., & Bustos, R. I. (2021). Role of Copper on Mitochondrial Function and Metabolism. Frontiers in Molecular Biosciences, 8, 711227.

-

Taylor & Francis. (n.d.). Copper gluconate – Knowledge and References. Retrieved from [Link]

- Zhang, Y., Wang, F., & Zhang, X. (2019). Cell uptake assay of 64Cu(II) and 64Cu(I) by B16F10 and A375M cells at 0.5, 1, 2, and 4 h, respectively.

- Blockhuys, S., Witt, A., & De Vos, W. H. (2017). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. Cancers, 9(10), 135.

- Nikolova, I., Tchorbadjieva, M., & Ivanova, D. (2018). Sample preparation and calibration optimization for ICP-MS analysis of copper, zinc, selenium, rubidium, strontium, magnesium, i.

- Reeves, P. G., Johnson, W. T., & Ross, A. B. (1998). Physiologic concentrations of zinc affect the kinetics of copper uptake and transport in the human intestinal cell model, Caco-2. The Journal of Nutrition, 128(10), 1794–1803.

- Arredondo, M., Uauy, R., & Linder, M. C. (2000). Regulation of copper absorption by copper availability in the Caco-2 cell intestinal model. American Journal of Physiology-Cell Physiology, 278(5), C937–C944.

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Stack Overflow. (2009). Graphviz: How to go from .dot to a graph? Retrieved from [Link]

- Marsh, C. A. (1963). Metabolism of d-glucuronolactone in mammalian systems. 2. Conversion of d-glucuronolactone into d-glucaric acid by tissue preparations. Biochemical Journal, 87(1), 82–90.

- Adonai, N., Nguyen, K. N., Walsh, J., Iyer, M., Toyokuni, T., Phelps, M. E., & Gambhir, S. S. (2002). Ex vivo cell labeling with 64Cu–pyruvaldehyde-bis(N4-methylthiosemicarbazone) for imaging cell trafficking in mice with positron-emission tomography. Proceedings of the National Academy of Sciences, 99(5), 3030–3035.

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

-

Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]

- Jain, A., Agarwal, H., & Rathore, A. S. (2018). An ICP-MS platform for metal content assessment of cell culture media and evaluation of spikes in metal concentration on the quality of an IgG3:κ monoclonal antibody during production.

- Bajnóczi, É., & Sipos, P. (2018). HPLC analysis of (1) D-gluconic acid and its (2) c-and (3) d-lactones.

- Starokadomskyy, P., & Dmytruk, K. (2013). Regulation of ATP7A trafficking by CCDC22 and COMMD1.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. Retrieved from [Link]

- Artursson, P., & Borchardt, R. T. (1997). The Caco-2 cell monolayer: Usefulness and limitations. Pharmaceutical Research, 14(12), 1655–1658.

- Holloway, Z. G., & Guttman, J. A. (2013). Regulators of ATP7A trafficking. Schematic representation of the...

- Marsh, C. A. (1966). Metabolism of d-glucuronolactone in mammalian systems. Inhibitory properties of the products of d-glucuronolactone-dehydrogenase action. Biochemical Journal, 99(1), 22–27.

- Oh, S. J., & Lee, J. (2007). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 282(21), 15685–15692.

- Oh, S. J., Eoh, H., & Lee, J. (2007). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 282(21), 15685–15692.

- Fukai, T., Ushio-Fukai, M., & Kaplan, J. H. (2018). Copper transporters and copper chaperones: roles in cardiovascular physiology and disease. American Journal of Physiology-Cell Physiology, 315(3), C329–C343.

Sources

- 1. "Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport" by Devis Sinani, David J. Adle et al. [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Physiologic concentrations of zinc affect the kinetics of copper uptake and transport in the human intestinal cell model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 5. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Copper D-Gluconate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper D-gluconate, a compound of significant interest in pharmaceutical, nutraceutical, and chemical applications, is the copper salt of D-gluconic acid.[1][2] Its efficacy in various formulations is intrinsically linked to its solubility characteristics. While its aqueous solubility is well-documented, a thorough understanding of its behavior in organic solvents is critical for advancing its application in non-aqueous systems, including organic synthesis, drug delivery vehicle formulation, and topical preparations. This technical guide provides an in-depth analysis of the solubility of this compound in various organic solvents, grounded in fundamental chemical principles and supported by practical experimental methodologies.

Introduction: The Physicochemical Landscape of this compound

This compound (C₁₂H₂₂CuO₁₄, Molar Mass: 453.84 g/mol ) is an odorless, light blue to blue-green crystalline powder.[3][4] Structurally, it is a metal-organic salt, consisting of a central copper(II) ion coordinated to two D-gluconate anions. The gluconate ligand, a carboxylate derived from glucose, is rich in polar hydroxyl (-OH) groups and possesses a carboxylate (-COO⁻) group that chelates the copper ion. This molecular architecture is the primary determinant of its solubility profile.

The presence of numerous polar functional groups imparts a hydrophilic character to the molecule, explaining its high solubility in water.[5] However, these same characteristics present a challenge to its dissolution in less polar organic solvents. This guide will explore the nuanced interplay of factors that govern its solubility in these non-aqueous environments.

Theoretical Framework: Factors Governing Solubility in Organic Media

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, a metal-organic salt, the following factors are paramount:

-

Polarity: The polarity of the solvent is the most critical factor. Protic polar solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl groups of the gluconate ligand, facilitating solvation. Aprotic polar solvents, like DMSO, can solvate the copper cation. Non-polar solvents lack the ability to form significant attractive interactions with the polar this compound molecule.

-

Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is crucial. Solvents with hydrogen bond-donating capabilities can interact with the carboxylate group, while those with hydrogen bond-accepting properties can interact with the hydroxyl groups.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the copper cation and the gluconate anions, thus favoring dissolution.[7]

-

Chelation and Complex Formation: The interaction between the solvent and the central copper ion can influence solubility. Solvents that can act as ligands and form stable complexes with copper(II) may enhance solubility.[8]

Based on these principles, a predictable trend in the solubility of this compound emerges. High solubility is expected in polar protic solvents, moderate to low solubility in polar aprotic solvents, and negligible solubility in non-polar solvents.

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

While comprehensive quantitative data for the solubility of this compound across a wide array of organic solvents is not extensively published, a qualitative and semi-quantitative profile can be constructed from available literature and physicochemical principles.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | H₂O | Freely Soluble | [5] |

| Ethanol | C₂H₅OH | Slightly Soluble | [1][4] | |

| Methanol | CH₃OH | Slightly Soluble | - | |

| Glycerol | C₃H₈O₃ | Soluble | [9] | |

| Propylene Glycol | C₃H₈O₂ | Expected to be slightly soluble | - | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble with heating | [10] |

| Acetone | (CH₃)₂CO | Insoluble | [3] | |

| Acetonitrile | CH₃CN | Expected to be poorly soluble | - | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Insoluble | [3] |

| Toluene | C₇H₈ | Insoluble | - | |

| Hexane | C₆H₁₄ | Insoluble | - |

Analysis of Solubility Trends:

-

High Solubility in Water and Glycerol: The extensive hydrogen bonding network provided by water and glycerol readily accommodates the numerous hydroxyl groups and the polar carboxylate of the gluconate ligand, leading to high solubility.[5][9]

-

Slight Solubility in Lower Alcohols: Ethanol and methanol, being less polar than water, are less effective at solvating the ionic and highly polar this compound molecule, resulting in only slight solubility.[1][4]

-

Solubility in DMSO with Heat: DMSO is a strong polar aprotic solvent that can effectively solvate the copper(II) cation. The application of heat provides the necessary energy to overcome the lattice energy of the crystalline solid, enabling dissolution.[10]

-

Insolubility in Non-Polar and Low-Polarity Aprotic Solvents: Solvents like acetone, diethyl ether, toluene, and hexane cannot form significant favorable interactions with the highly polar this compound, leading to its insolubility.[3]

Experimental Protocol for Solubility Determination

The following is a standardized, self-validating protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or other suitable analytical instrument (e.g., AAS, ICP-MS) for quantifying copper concentration.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 36h, 48h).

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

-

Sampling and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring that no solid particles are disturbed.

-

Attach a 0.45 µm syringe filter (pre-conditioned with the solvent) and filter the solution into a clean, dry container. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at the λ_max of this compound).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: As mentioned, taking samples at multiple time points (e.g., 24, 36, and 48 hours) and ensuring the concentration does not change confirms that equilibrium has been reached.

-

Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed. The initial mass minus the final mass of the solid should correspond to the mass dissolved in the known volume of the solvent, providing a cross-validation of the analytical result.

-

Use of Controls: A blank solvent sample should be run to ensure no interference from the solvent itself.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is fundamentally governed by the principles of polarity and hydrogen bonding. It exhibits a clear preference for polar protic solvents and is largely insoluble in non-polar media. This in-depth guide provides a robust theoretical framework and a detailed, reliable experimental protocol for researchers and drug development professionals to accurately assess its solubility in various organic systems.

Future research should focus on generating a comprehensive quantitative solubility database for this compound in a wider range of pharmaceutically and industrially relevant organic solvents and binary solvent systems. Such data will be invaluable for the rational design of novel formulations and the optimization of synthetic processes involving this versatile compound.

References

-

Good Scents Company. (n.d.). Copper Gluconate. Retrieved from [Link]

-

Fandom. (n.d.). Copper(II) Gluconate. Copper Chemistry Wiki. Retrieved from [Link]

-

Behansar Co. (n.d.). Products | Copper Gluconate. Retrieved from [Link]

-

PubChem. (n.d.). Bis(D-gluconato-kappaO1,kappaO2)copper. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper gluconate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-

USP. (n.d.). Copper Gluconate. Retrieved from [Link]

-

Quora. (2019, February 25). How are metal salts soluble in water and not, in general, in organic solvents?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Shreeji Pharma International. (n.d.). Copper Gluconate(C12H22CuO14) Manufacturer, Exporter. Retrieved from [Link]

-

V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Retrieved from [Link]

Sources

- 1. Copper gluconate - Wikipedia [en.wikipedia.org]

- 2. 527-09-3 CAS MSDS (Copper(II) gluconate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14 | CID 10692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cphi-online.com [cphi-online.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. vpscience.org [vpscience.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper Gluconate(C12H22CuO14) Manufacturer, Exporter [shreejipharmainternational.com]

- 10. medchemexpress.com [medchemexpress.com]

long-term stability of copper d-gluconate solutions under different storage conditions

An In-depth Technical Guide to the Long-Term Stability of Copper D-Gluconate Solutions

Introduction

Copper (II) D-Gluconate, the copper salt of D-gluconic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2][3] Valued for its high bioavailability, it serves as a crucial source of copper for treating dietary deficiencies, supporting enzymatic processes, and in topical skincare formulations.[4][5][6] The efficacy and safety of any formulation containing copper gluconate are fundamentally dependent on its stability in solution. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and undesirable changes in the physical properties of the product, such as color and clarity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the long-term stability of this compound solutions. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles governing stability, explains the causality behind experimental design, and offers robust, self-validating methodologies for rigorous assessment.

The Fundamental Chemistry of this compound in Aqueous Solution

Copper gluconate exists in solution not as a simple salt, but as a chelate complex.[7] Gluconic acid, a polyhydroxy-carboxylic acid, acts as a chelating agent, binding the copper (II) ion. This process involves the formation of more than one bond between the copper ion and a single gluconate molecule, creating a stable, ring-like structure that sequesters the metal ion.[7]

This chelation is the cornerstone of its stability. By blocking the reactive sites of the Cu²⁺ ion, the gluconate ligand prevents the metal from participating in undesirable reactions, such as precipitating out of solution as copper hydroxide (Cu(OH)₂) at neutral or alkaline pH.[7][8] The equilibrium and, therefore, the stability of this complex are highly sensitive to the surrounding chemical environment.

Critical Factors Influencing Solution Stability

The long-term stability of a this compound solution is not an intrinsic property but a function of its formulation and storage conditions. A thorough understanding of the key influencing factors is critical for developing a robust and reliable product.

Effect of pH

The pH of the solution is arguably the most critical factor governing the stability of the copper-gluconate complex.

-

Acidic Conditions (pH < 6.0): In a more acidic environment, the gluconate ligand can become protonated. This competition between protons (H⁺) and copper ions (Cu²⁺) for the binding sites on the gluconate molecule can weaken the chelate, potentially leading to the release of free copper ions.[9] While precipitation of hydroxides is not a concern at low pH, the presence of free copper can catalyze other degradative reactions.

-

Alkaline Conditions (pH > 7.0): As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These can compete with the gluconate ligand, leading to the displacement of gluconate and the formation of insoluble copper (II) hydroxide, which is visible as a blue precipitate. Studies on other copper systems show a transition to copper oxides at higher pH values.[10] The optimal pH for copper ion sorption by other biopolymers like alginates has been found to be around 5, highlighting the general sensitivity of such complexes to pH.[11]

Impact of Temperature

Storage temperature directly influences the kinetic stability of the solution.

-

Elevated Temperatures: Increased temperature accelerates the rate of chemical reactions, including potential degradation pathways of the gluconate ligand itself or hydrolysis of the complex. While amorphous copper gluconate powder has shown good stability at 60°C, solutions are inherently more susceptible.[12] Accelerated stability studies, typically performed at elevated temperatures (e.g., 40°C), are used to predict long-term stability at room temperature.

-

Freezing: For aqueous solutions, freeze-thaw cycles can also compromise stability. Freezing can cause localized changes in solute concentration and pH as ice crystals form, potentially forcing the copper gluconate out of solution and leading to precipitation upon thawing.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The energy from photons can be absorbed by the copper-gluconate complex, promoting redox reactions. This could lead to the reduction of Cu(II) to Cu(I) or the generation of free radicals from the gluconate ligand, initiating a cascade of degradation reactions. Therefore, assessing the intrinsic photostability of the solution is a mandatory step in development, as outlined in the International Council for Harmonisation (ICH) guideline Q1B.[13]

Oxidative Stability

The presence of dissolved oxygen or other oxidizing agents can pose a threat to the stability of the copper gluconate complex. Although the gluconate ligand offers protection, strong oxidizing agents can degrade it, releasing the copper ion.[7] This is a critical consideration, especially if the formulation includes other components susceptible to oxidation.

Container and Closure Systems

The choice of packaging is vital for maintaining long-term stability.

-

Material Inertness: The container material must be chemically inert and should not leach substances into the solution or adsorb the copper gluconate. Polyethylene or polypropylene containers are often recommended. Glass, particularly borosilicate, is also a common choice, but its surface properties should be considered.

-

Protection: For light-sensitive solutions, opaque or amber-colored containers are necessary to protect the contents from photo-degradation.

-

Closure Integrity: The container closure must provide a tight seal to prevent solvent evaporation, which would increase the concentration of the solute over time, and to protect against microbial contamination and exposure to atmospheric oxygen.

Potential Degradation Pathways

Understanding the potential routes of degradation is essential for designing effective stability studies and formulating robust solutions. The primary pathways involve the disruption of the copper-gluconate chelate.

Caption: Potential degradation pathways for this compound in solution.

A Framework for Stability Testing

A robust stability testing program is built on a matrix of controlled storage conditions and validated analytical methods. The goal is to monitor key quality attributes over time to establish a shelf-life and recommended storage conditions.

Experimental Workflow for Stability Assessment

The overall process follows a systematic progression from sample preparation through storage and analysis at predetermined intervals.

Caption: Experimental workflow for a comprehensive stability study.

Summary of Stability-Indicating Parameters

All quantitative data should be collated into a clear, structured table to facilitate comparison across conditions and time points.

| Time Point | Storage Condition | Appearance | pH | Assay (% of Initial) | Reducing Substances (%)[14][15] |

| T=0 | - | Clear, light blue solution | 6.5 | 100.0% | < 0.1% |

| 3 Months | 25°C / 60% RH | Clear, light blue solution | 6.5 | 99.8% | < 0.1% |

| 3 Months | 40°C / 75% RH | Clear, light blue solution | 6.4 | 98.5% | 0.2% |

| 6 Months | 25°C / 60% RH | Clear, light blue solution | 6.5 | 99.5% | < 0.1% |

| 6 Months | 40°C / 75% RH | Slight haziness observed | 6.2 | 96.2% | 0.4% |

Key Experimental Protocols

The following protocols describe essential, self-validating tests for assessing the stability of this compound solutions.

This method, adapted from the United States Pharmacopeia (USP), provides a reliable measure of the active copper (II) content.[14][15]

Causality: This is a redox titration. Iodide ions (from KI) reduce Cu²⁺ to Cu⁺, and in the process are themselves oxidized to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate solution. The amount of thiosulfate required is directly proportional to the amount of copper (II) in the sample. Ammonium thiocyanate is added near the endpoint to displace any adsorbed iodine from the copper(I) iodide precipitate, sharpening the endpoint.

Methodology:

-

Accurately weigh a quantity of the solution equivalent to approximately 1.5 g of solid copper gluconate and transfer to a 250 mL conical flask.

-

Add 100 mL of deionized water to dissolve.

-

Add 2 mL of glacial acetic acid and 5 g of potassium iodide (KI). Swirl to mix. The solution should turn a brownish-yellow due to the formation of iodine.

-

Begin titrating with standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) until the solution color fades to a pale yellow.

-

Add 2 g of ammonium thiocyanate and 3 mL of starch indicator solution (starch TS). The solution will turn a deep blue/black.

-

Continue titrating slowly with 0.1 N sodium thiosulfate, with constant swirling, until the blue color disappears and a milky-white endpoint is reached.

-

Record the volume of titrant used.

-

Perform a blank titration and make any necessary corrections.

-

Calculate the content of C₁₂H₂₂CuO₁₄ using the equivalence factor (Each mL of 0.1 N sodium thiosulfate is equivalent to 45.38 mg of C₁₂H₂₂CuO₁₄).[14]

AAS provides a highly sensitive and specific measurement of the total copper concentration, irrespective of its oxidation state or complexation. This serves as a confirmatory method for the assay and can detect if copper has precipitated out of solution.[16]

Causality: AAS is based on the principle that atoms absorb light at specific wavelengths. A sample solution is atomized (e.g., in a flame or graphite furnace), and a beam of light at a wavelength specific to copper (typically 324.7 nm) is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of copper atoms, as determined by the Beer-Lambert law.

Methodology:

-

Standard Preparation: Prepare a series of calibration standards of known copper concentrations (e.g., 0.5, 1.0, 2.0, 5.0 ppm) by diluting a certified copper reference standard with a matrix-matching diluent (e.g., 1% nitric acid).

-

Sample Preparation: Accurately dilute a weighed amount of the copper gluconate solution with the same diluent to bring the expected copper concentration into the linear range of the calibration standards.

-

Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for copper analysis, ensuring the correct wavelength, slit width, and fuel/oxidant flow rates for flame AAS, or temperature program for graphite furnace AAS.

-

Calibration and Measurement: Aspirate the blank, standards, and sample solutions into the instrument and record their absorbance readings.

-

Analysis: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of copper in the prepared sample solution from this curve.

-

Calculate the total copper content in the original, undiluted solution, accounting for all dilution factors.

This protocol is based on the ICH Q1B guideline to assess the effect of light exposure.[13]

Causality: This is a forced degradation study designed to evaluate the photosensitivity of the solution. By exposing the product to a standardized, high-intensity light source, any potential for photo-degradation can be identified in a compressed timeframe. A dark control is essential to differentiate between thermal degradation and photo-degradation.

Methodology:

-

Place samples of the copper gluconate solution in chemically inert, transparent containers.

-